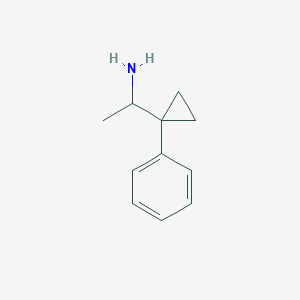![molecular formula C14H27N B13600677 4'-Ethyl-[1,1'-bi(cyclohexan)]-1-amine](/img/structure/B13600677.png)
4'-Ethyl-[1,1'-bi(cyclohexan)]-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Ethyl-[1,1’-bi(cyclohexan)]-1-amine is a compound characterized by the presence of an ethyl group attached to a bicyclohexane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethyl-[1,1’-bi(cyclohexan)]-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the bicyclohexane structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In industrial settings, the production of 4’-Ethyl-[1,1’-bi(cyclohexan)]-1-amine may involve large-scale reactors and continuous flow processes to achieve higher yields and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Ethyl-[1,1’-bi(cyclohexan)]-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
4’-Ethyl-[1,1’-bi(cyclohexan)]-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4’-Ethyl-[1,1’-bi(cyclohexan)]-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethyl-1,1’-bi(cyclohexyl)-4-carboxylic acid: This compound shares a similar bicyclohexane structure but differs in the functional group attached.
Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl: Another compound with a related structure, used in different applications.
Uniqueness
4’-Ethyl-[1,1’-bi(cyclohexan)]-1-amine is unique due to its specific amine functional group and ethyl substitution, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H27N |
|---|---|
Molekulargewicht |
209.37 g/mol |
IUPAC-Name |
1-(4-ethylcyclohexyl)cyclohexan-1-amine |
InChI |
InChI=1S/C14H27N/c1-2-12-6-8-13(9-7-12)14(15)10-4-3-5-11-14/h12-13H,2-11,15H2,1H3 |
InChI-Schlüssel |
JJXUQDRCDOPGPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)C2(CCCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


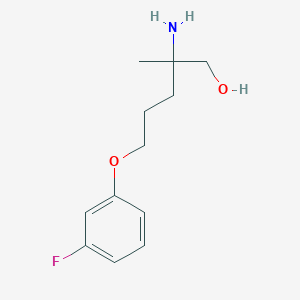
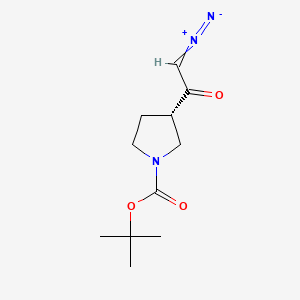
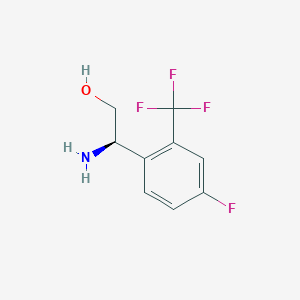
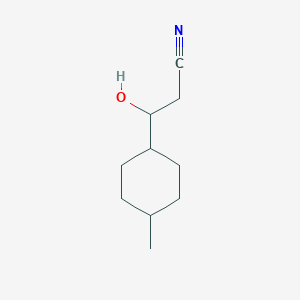
![3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)
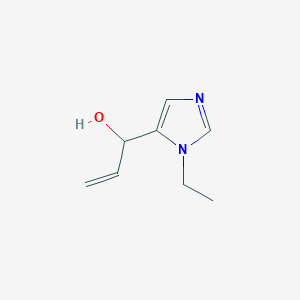
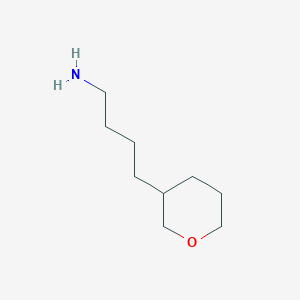
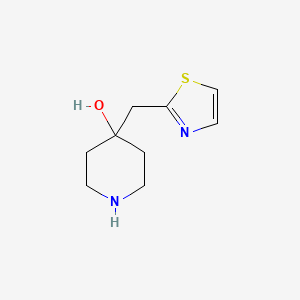

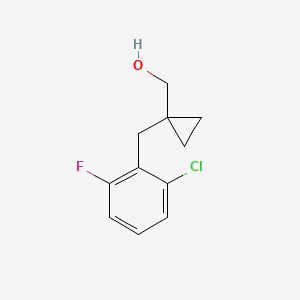
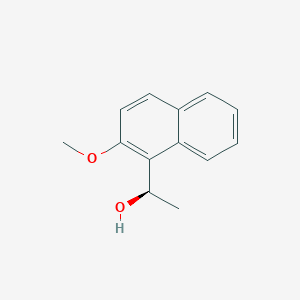
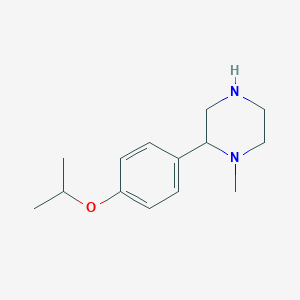
![rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13600663.png)
